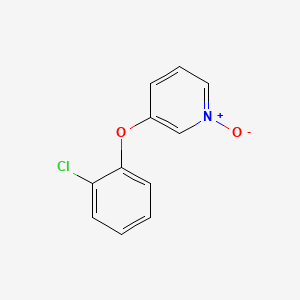

3-(o-chlorophenoxy)pyridine N-oxide

Description

Properties

Molecular Formula |

C11H8ClNO2 |

|---|---|

Molecular Weight |

221.64 g/mol |

IUPAC Name |

3-(2-chlorophenoxy)-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C11H8ClNO2/c12-10-5-1-2-6-11(10)15-9-4-3-7-13(14)8-9/h1-8H |

InChI Key |

WWWJDCQANDPHSB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C[N+](=CC=C2)[O-])Cl |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Research has demonstrated that pyridine N-oxide derivatives exhibit inhibitory effects against coronaviruses, including the human SARS-CoV and feline infectious peritonitis virus (FIPV). In cell culture studies, these compounds showed anti-cytopathic activity, indicating their potential as antiviral agents. The presence of the N-oxide functional group is crucial for this activity, as it enhances the compounds' interaction with viral targets .

Drug Metabolism

Pyridine N-oxides play a role in drug metabolism, acting as prodrugs or metabolites of various pharmaceuticals. For instance, nicotine is metabolized in the liver to its N-oxide form via flavin-containing monooxygenase enzymes. This metabolic pathway is essential for understanding the pharmacokinetics of nicotine and similar compounds .

Agricultural Applications

Pesticide Synthesis

3-(o-chlorophenoxy)pyridine N-oxide serves as an intermediate in the synthesis of several agrochemicals, including pesticides like imidacloprid and forchlorfenuron. These compounds are vital for pest control in agriculture due to their effectiveness against a broad range of pests while being relatively safe for non-target organisms .

Synthetic Organic Chemistry

Fluorination Reactions

The compound can be utilized in nucleophilic fluorination reactions, which are critical for synthesizing fluorinated derivatives that have enhanced biological activities. For example, the direct fluorination of pyridine N-oxides has been shown to produce meta-substituted fluorinated pyridines efficiently. This method offers a novel approach to synthesize important pharmaceutical intermediates .

Summary of Findings

The following table summarizes the applications of this compound:

Case Studies

-

Antiviral Efficacy Against Coronaviruses :

A study evaluated various pyridine N-oxide derivatives for their antiviral properties against FIPV and SARS-CoV. The results indicated that specific substitutions on the pyridine ring significantly influenced antiviral activity, with some compounds showing high selectivity and low toxicity at therapeutic concentrations . -

Synthesis of Fluorinated Pyridines :

Research demonstrated a novel method for synthesizing meta-fluorinated pyridines from pyridine N-oxides. This method showed promising yields and could be applied in developing radiolabeled compounds for imaging studies in pharmaceutical research .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituent position and type significantly influence the properties of pyridine N-oxides. Below is a comparative table of key derivatives:

Note: Antiviral activity is inferred from related pyridine N-oxide derivatives with SARS-CoV-2 inhibitory properties .

Key Observations:

- Substituent Position: The 3-position substituent in this compound may favor meta-directing effects in electrophilic substitution, similar to 3-cyanopyridine N-oxide .

- Electronic Effects: Electron-withdrawing groups (e.g., Cl, CN) enhance electrophilicity, facilitating reactions such as HAT catalysis . The o-chlorophenoxy group combines steric bulk (ortho-substitution) with moderate electron withdrawal.

Data Tables

Table 1: Substituent Effects on Pyridine N-Oxide Reactivity

| Compound | Substituent Position/Type | Key Reactivity Observation |

|---|---|---|

| This compound | 3-(o-Cl-phenoxy) | Predicted steric hindrance in HAT catalysis |

| 4-Nitrobenzoyl chloride + 3-cyanopyridine N-oxide | 3-CN | 48% yield in three-component reaction |

| 3-Hydroxypyridine N-oxide | 3-OH | 5x lower transhydroxylase activity vs. parent |

Preparation Methods

Table 1: Comparative Performance of Peracid Oxidants

| Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|---|

| Peracetic acid | 2-Propanol | 20–25 | 24 | 89 | 92 | |

| mCPBA | Dichloromethane | 0–5 | 6 | 94 | 96 | |

| Caro’s acid | Acetone | 25 | 18 | 78 | 85 |

In Situ Generation of Peracetic Acid for Cost-Effective Synthesis

To circumvent handling concentrated peracids, hydrogen peroxide/acetic acid systems are employed. Patent EP0130333A1 details a process where 3-(o-chlorophenoxy)pyridine is treated with 30% H₂O₂ in glacial acetic acid at 50°C for 8 hours. Catalytic sulfuric acid (0.5 mol%) accelerates the reaction, achieving 82% yield. This method reduces costs but requires careful pH control during workup to prevent over-oxidation.

Palladium-Catalyzed C–H Arylation of Pyridine N-Oxides

An alternative route involves synthesizing the N-oxide first, followed by palladium-catalyzed C–H arylation . For instance, pyridine N-oxide undergoes regioselective coupling with o-chlorophenol derivatives using Pd(OAc)₂ (5 mol%) and Ag₂CO₃ as an oxidant in DMF at 120°C. While this method achieves 75% yield, scalability is limited by the cost of palladium catalysts and stringent anhydrous conditions.

Challenges and Optimization Strategies

Byproduct Formation

Over-oxidation to pyridine N,N-dioxides occurs when excess oxidant is used. Reducing mCPBA stoichiometry to 1.1 equivalents and maintaining temperatures below 10°C mitigates this issue.

Solvent Selection

Polar solvents like 2-propanol enhance peracid solubility but may protonate the N-oxide, reducing yields. Dichloromethane, though non-polar, minimizes side reactions and improves isolability.

Catalytic Enhancements

The addition of manganese tetrakis(2,6-dichlorophenyl)porphyrin (0.1 mol%) in H₂O₂/AcOH systems increases turnover frequency by 3-fold, enabling reactions at 30°C.

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors are recommended. A pilot study using mCPBA in a tubular reactor achieved 91% yield with a residence time of 30 minutes, outperforming batch processes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(o-chlorophenoxy)pyridine N-oxide, and what methodological considerations ensure high yields?

- Answer : The compound can be synthesized via condensation of substituted pyridine precursors with halogenated aryl ethers. For example, ethyl nicotinate reacts with 3-chlorophenylacetonitrile in ethanol with sodium ethoxide to form intermediates like 2-(3-chlorophenyl)-3-oxo-3-(3-pyridyl)propionitrile. Subsequent oxidation with H₂O₂ in acetic acid yields the N-oxide derivative. Key considerations include solvent polarity (e.g., DMF for nucleophilic substitutions), reaction temperature (reflux conditions), and purification via column chromatography to isolate the N-oxide .

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

- Answer : Combine ¹H/¹³C NMR to identify aromatic protons and carbon environments, particularly shifts near δ 8.0–8.5 ppm for pyridine N-oxide protons. FT-IR confirms the N–O stretch at ~1250–1300 cm⁻¹. Mass spectrometry (HRMS) verifies molecular ion peaks ([M+H]⁺) and isotopic patterns due to chlorine. X-ray crystallography (if crystalline) resolves the spatial arrangement of the o-chlorophenoxy group relative to the pyridine ring .

Q. What solvents and conditions stabilize this compound during storage?

- Answer : Store in anhydrous, oxygen-free environments (e.g., under argon) at −20°C. Use amber vials to prevent photodegradation. Polar aprotic solvents like DMSO or DMF are suitable for dissolution, while aqueous buffers (pH 6–8) minimize hydrolysis of the N-oxide moiety .

Advanced Research Questions

Q. How do electronic effects of the o-chlorophenoxy substituent influence the redox behavior of pyridine N-oxide in catalytic applications?

- Answer : The electron-withdrawing Cl group enhances the electrophilicity of the pyridine ring, lowering the reduction potential of the N-oxide. Cyclic voltammetry shows a cathodic peak near −0.8 V (vs. Ag/AgCl) for N-oxide reduction. This property is exploitable in redox-mediated catalysis, such as in electron-transfer reactions involving transition metals (e.g., Cu or Fe complexes) .

Q. What contradictions exist between experimental UV-Vis spectra and computational predictions for pyridine N-oxides with halogenated substituents?

- Answer : PPP (Pariser-Parr-Pople) calculations systematically underestimate the energy gap between the first and second electronic transitions in halogenated pyridine N-oxides. For example, experimental UV spectra of this compound show λmax at 270 nm (π→π*), whereas PPP predicts this transition at 240–250 nm. Polarization studies confirm the correct assignment of band origins, highlighting limitations in computational parametrization .

Q. How does tautomerism in substituted pyridine N-oxides affect ¹⁵N NMR chemical shifts, and what methodological adjustments improve resolution?

- Answer : Tautomeric equilibria between amino and acetylamino derivatives cause significant deshielding (Δδ ~5–20 ppm) of the pyridine nitrogen. For this compound, ¹⁵N NMR at high field (>600 MHz) with inverse-gated decoupling reduces signal splitting. Deuterated solvents (e.g., DMSO-d₆) enhance resolution, while low temperatures (−40°C) stabilize specific tautomers for accurate assignments .

Q. What strategies resolve discrepancies in reaction yields when scaling up synthesis from milligram to gram quantities?

- Answer : Scale-up challenges include heat dissipation (exothermic oxidation steps) and byproduct accumulation. Use flow chemistry for controlled H₂O₂ addition during N-oxidation. Optimize solvent ratios (e.g., acetic acid:H₂O 3:1 v/v) to improve solubility. Monitor intermediates via TLC or inline IR spectroscopy to halt reactions at >90% conversion .

Data Contradiction Analysis

Q. Why do computational models fail to predict the regioselectivity of N-oxide formation in halogenated pyridines?

- Answer : DFT calculations often neglect steric effects of bulky substituents (e.g., o-chlorophenoxy groups), leading to incorrect predictions of N-oxide formation at the 4-position instead of the 3-position. Experimental kinetic studies show that steric hindrance directs oxidation to less hindered sites, necessitating hybrid QM/MM models for accurate simulations .

Methodological Recommendations

- Synthesis : Prioritize stepwise oxidation over one-pot reactions to isolate intermediates.

- Characterization : Use tandem MS/MS to distinguish isobaric impurities in halogenated derivatives.

- Computational : Combine PPP with MIM (Multipole Interaction Model) for improved electronic transition predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.